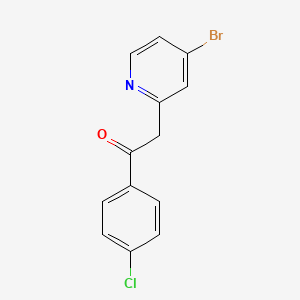
1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid
説明
1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H10FNO3 . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid involves several raw materials including 1,1-Cyclopropanedicarbonyl dichloride (9CI), Cyclopropanecarboxylic acid, 1- (chlorocarbonyl)- (9CI), METHYL 1- [ (4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE, ethyl 1- (4-fluorophenylcarbaMoyl)cyclopropanecarboxylate, 1- (ethoxycarbonyl)cyclopropanecarboxylic acid, 1,1-Cyclopropanedicarboxylic acid monomethyl ester, 1,1-Cyclopropanedicarboxylic acid dimethyl ester, 3-Fluoroaniline, 1,1-Cyclopropanedicarboxylic acid, 4-Fluoroaniline, Diethyl 1,1-cyclopropanedicarboxylate .Molecular Structure Analysis
The molecular weight of 1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid is 223.20 . The InChI string representation of its structure isInChI=1S/C11H10FNO3/c12-7-1-3-8 (4-2-7)13-9 (14)11 (5-6-11)10 (15)16/h1-4H,5-6H2, (H,13,14) (H,15,16) . Physical And Chemical Properties Analysis
1-(4-Fluorophenylcarbamoyl)cyclobutanecarboxylic acid has a melting point of 173.0 to 177.0 °C and a predicted boiling point of 475.2±30.0 °C . It has a density of 1.521 and is soluble in methanol . It appears as a white to almost white powder or crystal .Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
特性
CAS番号 |
849217-49-8 |
|---|---|
分子式 |
C12H12FNO3 |
分子量 |
237.23 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)carbamoyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-8-2-4-9(5-3-8)14-10(15)12(11(16)17)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)(H,16,17) |
InChIキー |
MZCWFKZECVFORG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C(=O)NC2=CC=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

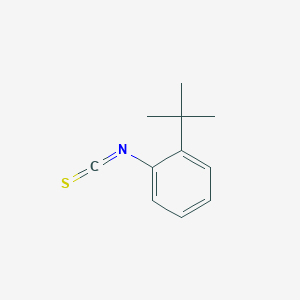

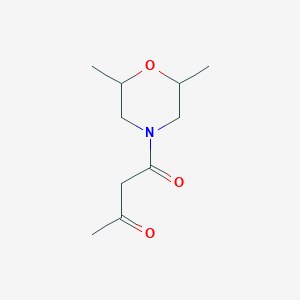
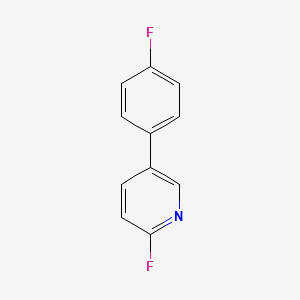
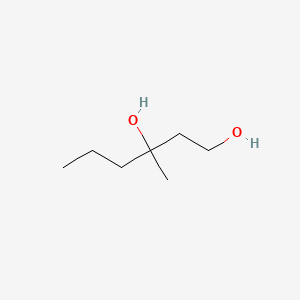
![1,1-Dimethylethyl [1-(hydroxymethyl)-2-methyl-2-phenylpropyl]carbamate](/img/structure/B8690988.png)
![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene-](/img/structure/B8691006.png)
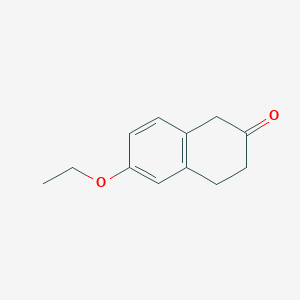

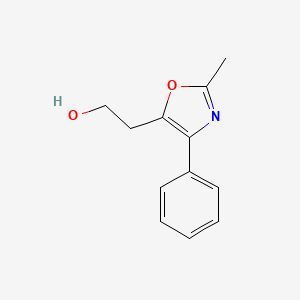
![[6-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B8691025.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)
